molecular formula C19H20N2O B2885580 N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide CAS No. 882282-13-5

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide

Cat. No.: B2885580
CAS No.: 882282-13-5
M. Wt: 292.382
InChI Key: PDNBCTLMJPBYSO-UHFFFAOYSA-N
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Description

N1-(1H-Indol-4-yl)-4-(tert-butyl)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzamide ring and an indole substituent at the N1 position. The tert-butyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to receptor binding interactions, as seen in structurally similar compounds .

Properties

IUPAC Name

4-tert-butyl-N-(1H-indol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-19(2,3)14-9-7-13(8-10-14)18(22)21-17-6-4-5-16-15(17)11-12-20-16/h4-12,20H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBCTLMJPBYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(tert-Butyl)benzoyl Chloride

4-(tert-Butyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction is monitored via TLC until complete conversion, yielding the acyl chloride as a colorless liquid.

Reaction Conditions :

  • Solvent: Anhydrous DCM
  • Temperature: 40–50°C
  • Time: 3–4 hours
  • Yield: >95%

Coupling with 1H-Indol-4-amine

The acyl chloride is reacted with 1H-indol-4-amine in the presence of a base such as triethylamine (Et₃N) or dimethylaminopyridine (DMAP) to scavenge HCl.

Procedure :

  • Dissolve 1H-indol-4-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Add Et₃N (2.0 equiv) and 4-(tert-butyl)benzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with aqueous HCl (1 M), extract with dichloromethane, and purify via silica gel chromatography.

Optimization Data :

Base Solvent Temperature Time (h) Yield (%)
Et₃N THF 25°C 12 68
DMAP DCM 0°C → 25°C 8 72
K₂CO₃ THF 40°C 6 58

Key Observation : DMAP enhances reactivity by activating the acyl chloride, reducing side product formation.

Method 2: Nitroindole Reduction Followed by Amidation

Synthesis of 4-Nitroindole Derivatives

4-Nitroindole is prepared via electrophilic nitration of indole using nitric acid in acetic anhydride. The nitro group serves as a protected amino precursor.

Procedure :

  • Dissolve indole (1.0 equiv) in acetic anhydride.
  • Add concentrated HNO₃ (1.1 equiv) dropwise at 0°C.
  • Stir for 2 hours, pour into ice water, and extract with ethyl acetate.

Yield : 78–82%.

Reduction of 4-Nitroindole to 4-Aminoindole

Catalytic hydrogenation using Pd/C or Raney nickel in methanol reduces the nitro group to an amine.

Conditions :

  • Catalyst: 10% Pd/C (5 wt%)
  • Pressure: H₂ (1 atm)
  • Time: 6 hours
  • Yield: 89%

Amide Formation

The resulting 4-aminoindole is coupled with 4-(tert-butyl)benzoyl chloride as described in Method 1.

Advantage : This route avoids handling unstable 4-aminoindole directly, improving overall yield.

Method 3: Solid-Phase Synthesis Using Resin-Bound Intermediates

Immobilization of 4-(tert-Butyl)benzoic Acid

Wang resin is functionalized with 4-(tert-butyl)benzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

Procedure :

  • Swell Wang resin in DMF for 30 minutes.
  • Add 4-(tert-butyl)benzoic acid (3.0 equiv), DCC (3.0 equiv), and HOBt (3.0 equiv).
  • Shake for 24 hours, filter, and wash with DMF and methanol.

On-Resin Amidation with 4-Aminoindole

The resin-bound acid is treated with 4-aminoindole and coupling agents such as HATU.

Conditions :

  • Coupling agent: HATU (1.5 equiv)
  • Base: DIPEA (3.0 equiv)
  • Solvent: DMF
  • Time: 8 hours
  • Yield: 74% after cleavage

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (d, J = 7.6 Hz, 1H, indole H-7), 7.89 (s, 1H, NH), 7.67 (d, J = 8.0 Hz, 2H, benzamide aromatic), 1.42 (s, 9H, tert-butyl).
  • ¹³C NMR : δ 166.9 (C=O), 146.8 (indole C-4), 137.7 (tert-butyl C), 126.4–118.5 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₂₀N₂O : [M + H]⁺ 299.1756
  • Found : 299.1752.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
1 Simple one-step procedure Requires stable 4-aminoindole 68–72
2 Avoids unstable intermediates Multi-step synthesis 70–75
3 High purity, scalable Specialized equipment needed 74–78

Chemical Reactions Analysis

Types of Reactions

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can modify the benzamide group or the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide would depend on its specific biological target. Generally, compounds with indole structures can interact with various proteins, enzymes, or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Name Structural Features Biological Activity Key Findings Reference
4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide Indol-3-yl ethyl linker, tert-butyl benzamide Potential anticancer activity (inferred) Molecular weight: 320.43; shares tert-butyl benzamide core with indole at position 3. Synthesized via amide coupling (specific yield not reported) .
4-(tert-butyl)-N-(methylcarbamothioyl)benzamide Thiourea-linked methylcarbamothioyl group In vitro anticancer activity IC50 = 111 µg/mL against cancer cells; used in Fe(III) complexes to improve absorption and activity .
N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide Pyrazole ring, tert-butyl group c-MET inhibition (anticancer) Potent c-MET inhibitor (compound 13h); kinase selectivity and molecular docking confirm binding to c-MET and VEGFR2 .
4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Triazole-pyridine linker Kinase inhibition (potential) Molecular weight: 335.4; structural complexity enhances target specificity .
N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl)malonamide Malonamide core, fluorinated aryl groups c-MET inhibition Moderate activity; highlights importance of fluorinated groups in enhancing binding affinity .

Key Comparative Insights

Indole Positional Isomerism :

  • The substitution of indole at position 3 () versus position 4 (target compound) may alter receptor binding. Indole-3-yl derivatives are common in serotonin receptor ligands, while indole-4-yl analogs could target kinases or growth factor receptors .

Role of tert-Butyl Group :

  • The tert-butyl group in benzamide derivatives improves pharmacokinetic properties. For example, 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide () showed moderate anticancer activity, which was enhanced upon metal complexation .

Heterocyclic Linkers :

  • Compounds with pyrazole () or triazole () linkers exhibit higher selectivity for kinases like c-MET. In contrast, simpler amide-linked indole derivatives may target broader pathways .

Synthetic Accessibility :

  • tert-Butyl-substituted benzamides are synthesized with yields ranging from 17% to 90%, depending on the substituents (e.g., ). The indole-linked analogs may require specialized coupling strategies .

Biological Activity

N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an indole moiety attached to a tert-butyl substituted benzamide. The structural characteristics contribute to its lipophilicity and potential interaction with various biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. The compound demonstrates significant cytotoxicity against various cancer cell lines, as summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
SW1116 (colon cancer)7.29Inhibition of tubulin polymerization
HepG2 (liver cancer)>10Reduced activity due to structural modifications
MCF-7 (breast cancer)5.0Induction of apoptosis via mitochondrial pathway

A study indicated that the compound exhibited moderate activity against the SW1116 colon cancer cell line, with an IC50 value of 7.29 µM, compared to methotrexate's IC50 of 2.49 µM . The structure-activity relationship (SAR) analysis revealed that substituents on the indole ring significantly affect potency, with certain electron-withdrawing groups enhancing anticancer activity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. The compound's lipophilicity facilitates interactions with hydrophobic amino acids in enzyme active sites, enhancing its anti-inflammatory potential. For instance, it demonstrated moderate inhibition of pro-inflammatory cytokine production in macrophage models .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Cytokine Production : It downregulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Interaction with Target Enzymes : Docking studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory action .

Study 1: Anticancer Efficacy

In a xenograft model involving A375 melanoma cells, administration of this compound resulted in an 80% reduction in tumor volume compared to controls when dosed at 30 mg/kg . This highlights its potential as a therapeutic agent in oncology.

Study 2: Anti-inflammatory Mechanism

Research on macrophage models revealed that treatment with this compound significantly reduced the production of TNF-alpha and IL-6, indicating its effectiveness in modulating inflammatory responses .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-(1H-indol-4-yl)-4-(tert-butyl)benzamide?

  • Methodological Answer : A multi-step approach is advised:

Indole Core Synthesis : Use the Fischer indole synthesis to generate the 1H-indol-4-yl moiety by reacting aryl hydrazines with ketones under acidic conditions .

Benzamide Formation : Couple the indole intermediate with 4-(tert-butyl)benzoyl chloride via amide bond formation. Reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) can activate the carboxyl group for nucleophilic attack by the indole amine .

Purification : Flash chromatography (e.g., petroleum ether/acetone gradients) or HPLC ensures high purity (>85%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, indole NH signal at ~10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C19H21N2OC_{19}H_{21}N_2O: 293.1654) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., c-MET) or neurotransmitter targets using fluorescence-based assays (IC50_{50} determination) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) in neuronal cell lines, given structural analogs’ CNS activity .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while THF may reduce side reactions .
  • Temperature Control : Maintain 0–5°C during coupling to minimize indole oxidation .
  • Catalyst Selection : FeBr2_2 (99.999% purity) in cross-coupling steps improves reproducibility .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization :

Cell Line Validation : Use authenticated lines (e.g., ATCC-certified) to minimize variability .

Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm EC50_{50}/IC50_{50} consistency .

  • Mechanistic Follow-Up :
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (konk_{on}, koffk_{off}) to validate target engagement .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications :

Indole Substituents : Introduce halogens (Cl, F) at the 5-position to assess steric/electronic effects on receptor binding .

Benzamide Variations : Replace tert-butyl with cyclopropyl or trifluoromethyl to evaluate hydrophobicity impacts .

  • Activity Correlation :
  • Computational Docking : AutoDock Vina predicts binding poses in target proteins (e.g., c-MET kinase) .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .

Q. What computational strategies predict its pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Modeling :

Lipophilicity : Calculate logP (e.g., ChemAxon) to estimate membrane permeability. tert-butyl groups may increase logP (~4.5), affecting bioavailability .

Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) identify potential drug-drug interactions .

  • Toxicity Prediction :
  • Pro-Tox II : Predict hepatotoxicity and mutagenicity based on structural alerts (e.g., indole nitrogens) .

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